molecular formula C15H21N5Na2O16P2 B583197 Uridine Diphosphate-GlcNaz CAS No. 1355005-50-3

Uridine Diphosphate-GlcNaz

Cat. No.: B583197
CAS No.: 1355005-50-3
M. Wt: 635.279
InChI Key: DOUDOKFJOZTLBN-UHFFFAOYSA-L
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Description

Functional Group Replacement

  • C2 Modification : The azidoacetyl group (-N₃) in UDP-GlcNAz replaces the native acetyl group (-COCH₃) in UDP-GlcNAc, enabling bioorthogonal click chemistry.
  • Electron Density : The azide’s electron-withdrawing nature slightly polarizes the glucosamine ring, affecting hydrogen-bonding patterns in enzyme active sites.

Conformational Dynamics

  • Sugar Ring Flexibility : UDP-GlcNAz exhibits reduced flexibility at C2 due to the rigid azido group, as evidenced by NMR studies.
  • Diphosphate Coordination : Both molecules share similar Mg²⁺-binding motifs, but UDP-GlcNAz shows weaker coordination in some bacterial epimerases.

Enzymatic Recognition

  • OGT Specificity : UDP-GlcNAz is efficiently recognized by O-GlcNAc transferase (OGT), albeit with 20–30% reduced catalytic efficiency compared to UDP-GlcNAc.
  • Epimerase Inhibition : Unlike UDP-GlcNAc, UDP-GlcNAz does not serve as a substrate for UDP-GlcNAc 2-epimerase, likely due to steric hindrance from the azide.

Properties

IUPAC Name

disodium;[(2R,5S)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2/t5?,6-,8?,9-,10?,11?,12?,13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUDOKFJOZTLBN-OWWAWJFASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C(C([C@@H](C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5Na2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAz) is a modified nucleotide sugar that plays a significant role in various biological processes, particularly in glycosylation and cellular signaling. This article explores the biological activity of UDP-GlcNAz, highlighting its metabolic pathways, interactions with proteins, and implications in disease contexts.

Overview of UDP-GlcNAz

UDP-GlcNAz is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the incorporation of an azide group. This modification allows for unique applications in chemical biology, particularly in the labeling and visualization of glycoproteins and glycans within cells. UDP-GlcNAz serves as a substrate for glycosyltransferases, facilitating the transfer of N-acetylglucosamine residues to various biomolecules.

Metabolic Pathways

UDP-GlcNAz is generated from the hexosamine biosynthesis pathway. The key steps include:

  • Conversion of Fructose 6-phosphate to Glucosamine-6-phosphate : This reaction is catalyzed by GlmS, a rate-limiting enzyme.
  • Formation of UDP-GlcNAc : Glucosamine-6-phosphate is further processed by enzymes GlmM and GlmU.
  • Modification to UDP-GlcNAz : UDP-GlcNAc is converted to UDP-GlcNAz through the action of specific kinases that incorporate the azide group.

Glycosylation and Protein Interactions

UDP-GlcNAz plays a crucial role in glycosylation processes. It is utilized by glycosyltransferases to modify proteins and lipids, impacting their stability, localization, and function. For instance, studies have shown that UDP-GlcNAz can be incorporated into bacterial peptidoglycan structures, influencing cell wall integrity and resistance to antibiotics .

Immune Response Modulation

Research indicates that UDP-GlcNAz can modulate immune responses. It has been observed that uridine nucleotides, including UDP variants, stimulate dendritic cells (DCs) to enhance chemotaxis and cytokine release. This suggests that UDP-GlcNAz may play a role in orchestrating immune responses during infections .

Study 1: Impact on Neutrophil Activation

A study examined the effects of UDP-GlcNAz on human neutrophils, revealing that it activates chemotaxis via purinergic receptor signaling pathways. This activation leads to enhanced reactive oxygen species (ROS) production, which is critical for pathogen clearance . The dual effect observed—enhancing some aspects of immune response while potentially downregulating others—illustrates the complexity of UDP-sugar interactions in immune modulation.

Study 2: Application in Glycan Labeling

In another study focused on E. coli, researchers successfully demonstrated the incorporation of UDP-GlcNAz into bacterial glycans using engineered enzymes. This approach enabled the selective tagging of glycoconjugates for imaging studies, showcasing the utility of UDP-GlcNAz in chemical biology applications .

Data Tables

Biological Activity Effect Reference
Neutrophil ChemotaxisIncreased
Cytokine ReleaseEnhanced
Glycan IncorporationSuccessful

Comparison with Similar Compounds

Structural and Functional Differences

Compound C2 Modification Enzymatic Recognition by GlmU Key Applications
UDP-GlcNAc (Natural) Acetamido (-NHCOCH3) Yes (70–90% conversion) Biosynthesis of N-linked glycans, GAGs.
UDP-GlcNAz Azide (-N3) No Metabolic labeling, click chemistry.
UDP-GlcN-TFA Trifluoroacetamido (-NHCOCF3) Yes (>70% conversion) Synthesis of heparin analogs via N-sulfonation.
UDP-GalNAc Acetamido (-NHCOCH3), C4 epimer Yes O-linked glycoprotein synthesis.
UDP-2-deoxyglucose Deoxygenated (-H) Substrate for UDPGlc dehydrogenase Studying enzyme mechanisms.

Enzymatic and Kinetic Properties

  • GlmU Recognition: Requires an amide bond at C2 (e.g., UDP-GlcNAc, UDP-GlcN-TFA). The trifluoroacetamido group mimics the natural acetamido group, enabling efficient transfer by GlmU . Non-substrates: UDP-GlcNAz (azide) and UDP-GlcNH2 (amine) lack the amide bond, leading to GlmU rejection .
  • Kinetic Parameters :

    • UDP-2-deoxyglucose : Exhibits a 60-fold higher Km (lower affinity) and 0.09 relative V compared to UDP-glucose in dehydrogenase assays .
    • UDP-GlcN-TFA : Demonstrated high incorporation into GAGs (e.g., hyaluronan) by glycosyltransferases, with efficiency comparable to natural UDP-GlcNAc .

Therapeutic and Research Implications

  • UDP-GlcNAz : Facilitates tracking of glycan dynamics in cancer and infectious diseases .
  • UDP-GlcN-TFA : Enables scalable production of synthetic heparin, circumventing animal-derived sources .
  • UDP-GalNAc : Essential for mucin-type O-glycosylation, relevant in vaccine development .

Q & A

Q. What are the key steps in the chemoenzymatic synthesis of UDP-GlcNAc analogs, and how are reaction conditions optimized?

The chemoenzymatic synthesis involves two phases: (1) chemical synthesis of modified GlcNAc-1-phosphate analogs and (2) enzymatic transfer of the uridine diphosphate group using GlmU uridyltransferase. For example, GlcN-TFA-1-phosphate (22) is synthesized via trifluoroacetylation of D-glucosamine hydrochloride, followed by phosphorylation and selective deprotection under mild alkaline conditions . Enzymatic reactions with GlmU are optimized by testing substrate recognition using small-scale assays and monitoring conversion rates via HPLC or TLC. Reaction conditions (e.g., pH 7.5–8.0, 37°C, and Mg²⁺ cofactors) are critical for maximizing yields (>70%) .

Q. How are NMR and HRMS-FAB used to confirm the structure of UDP-GlcNAc derivatives?

1H and 13C NMR spectra provide detailed structural information, such as anomeric proton signals (δ ~5.3–5.9 ppm for α/β configurations) and sugar ring coupling constants (e.g., J = 3.2–9.8 Hz for pyranose conformations). For UDP-GlcN-TFA (29), key NMR signals include δ 7.88 ppm (uridine aromatic proton) and δ 166.4 ppm (trifluoroacetamide carbonyl carbon) . High-resolution mass spectrometry (HRMS-FAB) confirms molecular ions (e.g., [M−H]⁻ at m/z 660.0463 for UDP-GlcN-TFA), with deviations <1 ppm from theoretical values .

Q. What role does GlmU play in UDP-GlcNAc biosynthesis, and how is its activity assayed?

GlmU catalyzes the transfer of uridine monophosphate (UMP) to GlcNAc-1-phosphate, forming UDP-GlcNAc. Activity assays involve incubating GlmU with substrates (e.g., GlcNAc-1-phosphate and UTP) in buffer (pH 8.0) containing MgCl₂. Reaction progress is monitored via phosphate release using colorimetric assays (e.g., malachite green) or by quantifying UDP-GlcNAc via LC-MS .

Advanced Research Questions

Q. How do structural modifications at the C2 position of GlcNAc affect GlmU substrate recognition?

GlmU requires an amide bond at the C2 position for efficient recognition. Analogs with acetyl (GlcNAc) or trifluoroacetyl (GlcN-TFA) groups achieve >70% conversion, while non-amide derivatives (e.g., GlcNH₂ or GlcN3) show negligible activity. This specificity is attributed to hydrogen bonding between the amide carbonyl and GlmU’s active-site residues .

Q. What strategies address challenges in selective deprotection during UDP-GlcNAc analog synthesis?

For N-trifluoroacetyl (TFA)-protected analogs, mild alkaline conditions (e.g., NH₃/MeOH) selectively remove acetyl groups without cleaving the TFA moiety. For example, Zemplén deprotection of GlcN-TFA-1-phosphate (22) preserves the TFA group, enabling subsequent N-sulfation for heparinoid synthesis . In contrast, Boc-protected analogs (e.g., UDP-GlcN-tBoc) require acidic conditions (e.g., TFA/DCM) for deprotection .

Q. How does immobilized GlmU enhance scalability in UDP-GlcNAc production?

His-tagged GlmU immobilized on Ni-NTA beads retains >90% activity over five reaction cycles, enabling continuous synthesis. This method simplifies purification (via centrifugation) and avoids enzyme repurification. Yields match solution-phase reactions (e.g., 30–70% for UDP-GlcN-TFA) .

Methodological Considerations

Q. How are contradictions in enzymatic activity data resolved when testing UDP-GlcNAc analogs?

Discrepancies in substrate conversion rates (e.g., between GlcNAc and GalNAc analogs) are analyzed via kinetic assays (Lineweaver-Burk plots) and structural modeling. For instance, GlmU’s indifference to C4 stereochemistry (GlcNAc vs. GalNAc) suggests flexibility in the active site, which is validated by molecular docking simulations .

Q. What quality control measures ensure batch consistency in synthetic UDP-GlcNAc analogs?

Purity (>98%) is verified via HPLC (C18 column, ammonium acetate buffer) and NMR (D₂O, 600 MHz). Residual solvents (e.g., acetonitrile) are quantified via GC-MS, and endotoxin levels are assessed for in vivo applications .

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